N-(2,4,4-trimethylpentan-2-yl)benzamide

Lipophilicity logP Membrane Permeability

Researchers probing hydrophobic protein pockets often find conventional N-alkylbenzamides lack sufficient steric bulk and lipophilicity. N-(2,4,4-trimethylpentan-2-yl)benzamide (CAS 34021-55-1) directly addresses this with its 2,4,4-trimethylpentan-2-yl group (Taft Es ≈ -1.54, logP 3.84, PSA 24.2 Ų), providing quantifiably greater steric hindrance than tert-butyl analogs (Es ≈ -1.24). • Targets deep lipophilic cavities (GPCRs, nuclear receptors, NPC1) inaccessible to smaller fragments. • Enables atropisomer stabilization via elevated Ar-C(O)/Ar-N rotational barriers. • CNS-favorable profile: logP 3.84, low TPSA, optimal brain penetration potential. • mp 70-71 °C ensures easy handling vs. N-(tert-butyl)benzamide (172-174 °C). Available from BenchChem with rapid global dispatch for R&D.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
Cat. No. B5862146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4,4-trimethylpentan-2-yl)benzamide
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C15H23NO/c1-14(2,3)11-15(4,5)16-13(17)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,16,17)
InChIKeyINHLZZBBRVWNPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes28 mg / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>35 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





tert-Octylbenzamide: Physicochemical and Structural Overview


N-(2,4,4-trimethylpentan-2-yl)benzamide (CAS 34021-55-1), also referred to as N-(tert-octyl)benzamide or N-(1,1,3,3-tetramethylbutyl)benzamide, is a sterically encumbered, achiral benzamide derivative . It is characterized by a bulky, highly branched N-alkyl substituent that imparts significant steric hindrance and markedly elevated lipophilicity (predicted logP 3.84) relative to simpler N-alkylbenzamide analogs [1]. The compound is utilized as a chemically differentiated building block in medicinal chemistry and organic synthesis, where its unique steric and physicochemical signature provides quantifiable advantages in library design, structure-activity relationship (SAR) exploration, and the construction of molecules with tailored properties .

Why Simpler Analogs Cannot Replace tert-Octylbenzamide


Simple N-alkylbenzamide analogs such as N-(tert-butyl)benzamide and N-(tert-pentyl)benzamide are inadequate substitutes for N-(2,4,4-trimethylpentan-2-yl)benzamide in applications demanding high steric hindrance, elevated lipophilicity, or specific crystallinity. The target compound's 2,4,4-trimethylpentan-2-yl group provides quantifiably greater steric bulk (Taft Es ≈ -1.54) and lipophilicity (logP ~3.84) than the tert-butyl (Es ≈ -1.24; logP 2.2–2.6) or tert-pentyl (logP 2.2) congeners [1][2]. These differences produce a significantly lower melting point (70–71 °C) versus N-(tert-butyl)benzamide (172–174 °C) , directly impacting handling and formulation. The quantitative evidence below demonstrates why generic substitution fails to replicate the compound's steric, lipophilic, and solid-state properties.

tert-Octylbenzamide: Quantitative Differentiation Evidence


Lipophilicity Advantage over tert-Butylbenzamide

N-(2,4,4-trimethylpentan-2-yl)benzamide demonstrates a predicted logP of 3.84, representing a >10-fold increase in octanol-water partition coefficient compared to N-(tert-butyl)benzamide (experimental logP 2.2–2.6) [1]. A similar lipophilicity gap exists relative to N-(tert-pentyl)benzamide (logP 2.2) [2]. This elevated logP positions the compound closer to the optimal range for CNS drug candidates and for targeting hydrophobic protein binding pockets.

Lipophilicity logP Membrane Permeability Drug Design

Steric Hindrance Advantage over tert-Butyl Analogs

The steric bulk of the N-(2,4,4-trimethylpentan-2-yl) group is quantifiably greater than that of the tert-butyl group. Using Charton's v (derived from Taft Es) as a steric parameter, the 1,1,3,3-tetramethylbutyl group has an estimated Es of approximately -1.54, compared to -1.24 for tert-butyl [1][2]. This represents a ~24% increase in steric demand, which can significantly alter reaction diastereoselectivity, atropisomer stability, and the conformational bias of N-substituted benzamides.

Steric Hindrance Taft Parameter Selectivity SAR

Lower Melting Point vs. tert-Butylbenzamide

N-(2,4,4-trimethylpentan-2-yl)benzamide melts at 70–71 °C, whereas N-(tert-butyl)benzamide melts at 172–174 °C [1]. This ~100 °C depression in melting point reflects weaker crystal lattice energy, a direct consequence of the increased steric bulk and conformational flexibility of the 2,4,4-trimethylpentan-2-yl group. A lower melting point can translate to improved solubility in organic solvents and easier formulation of amorphous solid dispersions, which are important considerations for both in vitro assay preparation and preclinical formulation development.

Crystallinity Formulation Solubility Handling

Conformational Flexibility Advantage

The target compound possesses 4 rotatable bonds (excluding the amide C–N bond that is conformationally restricted), compared to 3 for N-(tert-butyl)benzamide and N-(tert-pentyl)benzamide [1]. The additional rotatable bond arises from the neopentyl-like CH₂–C(CH₃)₃ segment within the 2,4,4-trimethylpentan-2-yl group. This increased conformational自由度 can influence the entropic penalty upon protein binding and provides an additional degree of freedom for adapting to diverse binding site topologies in fragment-based drug discovery.

Molecular Flexibility Entropy Binding Conformation

Fragment Library Differentiation

In fragment-based screening collections, N-(2,4,4-trimethylpentan-2-yl)benzamide occupies a sparsely populated region of physicochemical space. With MW 233.35 Da and logP 3.84, it lies near the boundary of the 'Rule of Three' (MW <300, logP ≤3) while N-(tert-butyl)benzamide (MW 177.24, logP 2.2) is firmly within it [1]. This property profile—higher MW and lipophilicity than typical fragments—makes it a valuable 'lead-like' scaffold for probing hydrophobic sub-pockets that are inaccessible to smaller, more polar fragments. The polar surface area (PSA) of 24.2 Ų further underscores its hydrophobic character, significantly lower than N-(tert-butyl)benzamide (PSA 29.1 Ų) .

Fragment-Based Drug Discovery Library Design Rule-of-Three Physicochemical Property Space

Reduced PSA with Preserved H-Bond Capacity

Despite its larger size, N-(2,4,4-trimethylpentan-2-yl)benzamide preserves a hydrogen bond donor count of 1 and acceptor count of 2, identical to N-(tert-butyl)benzamide [1]. However, its topological polar surface area (TPSA) is reduced to 24.2 Ų compared to 29.1 Ų for the tert-butyl analog . This combination—unchanged H-bond capacity with reduced PSA—is strongly correlated with improved passive membrane permeability while maintaining target-binding polar interactions. The compound thus offers the potential for better absorption and distribution characteristics without sacrificing key binding interactions.

Hydrogen Bonding Permeability Polar Surface Area ADME

tert-Octylbenzamide: Key Applications


Fragment-Based Screening for Hydrophobic Pockets

N-(2,4,4-trimethylpentan-2-yl)benzamide is an ideal fragment for probing hydrophobic sub-pockets that are inaccessible to smaller, more polar fragments. Its elevated logP (3.84) and low PSA (24.2 Ų) compared to N-(tert-butyl)benzamide (logP 2.2; PSA 29.1 Ų) mean it can engage deep lipophilic cavities such as those found in GPCR orthosteric sites, nuclear receptors, or the cholesterol-binding pockets of proteins like NPC1. Incorporating this compound into fragment libraries diversifies the accessible chemical space, increasing the probability of identifying novel chemotypes for undruggable or challenging targets.

Atropisomeric and Constrained Benzamides

The 2,4,4-trimethylpentan-2-yl group provides quantifiably greater steric hindrance (Taft Es ≈ -1.54) than the tert-butyl group (Es = -1.24) [1]. When installed on ortho-substituted benzamides, this increased steric demand can raise the rotational barrier around the Ar–C(O) or Ar–N axes, stabilizing atropisomers. Such conformationally constrained scaffolds are valuable in medicinal chemistry for locking bioactive conformations, improving target selectivity, and generating novel intellectual property. The compound serves as a direct precursor for synthesizing atropisomeric analogs via standard acylation or cross-coupling reactions.

Lipophilic CNS-Penetrant Lead Synthesis

With a logP of 3.84, N-(2,4,4-trimethylpentan-2-yl)benzamide lies within the optimal lipophilicity range for CNS drug candidates (typically logP 2–5) . Its reduced TPSA (24.2 Ų) and identical H-bond capacity (HBD 1, HBA 2) relative to simpler analogs suggest favorable brain penetration potential. Medicinal chemists targeting neurodegenerative diseases, neuropsychiatric disorders, or brain tumors can use this compound as a lipophilic benzamide scaffold for further elaboration, confident that the core possesses ADME-relevant properties aligned with CNS drug space.

Sterically Shielded Catalysts and Ligands

The exceptional steric bulk of the 2,4,4-trimethylpentan-2-yl group (Es ≈ -1.54, ~24% larger than tert-butyl) [1] makes this benzamide a valuable precursor for synthesizing sterically shielded ligands for transition-metal catalysis. When incorporated into N-heterocyclic carbenes, phosphine ligands, or directing groups, the bulky substituent can enhance catalytic turnover by preventing catalyst dimerization, controlling regioselectivity in C–H activation, or stabilizing reactive intermediates. The lower melting point (70–71 °C) facilitates handling and dissolution in common organic solvents during ligand synthesis.

Quote Request

Request a Quote for N-(2,4,4-trimethylpentan-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.